Quinine sulfate dihydrate

Antimalarial Drug Resistance In Vitro Susceptibility

Researchers requiring a reproducible fluorescence standard or a stereochemically-defined reference for hERG safety profiling face supply inconsistency and polymorphic ambiguity. - Certified dihydrate Form A ensures batch-to-batch spectroscopic and dissolution consistency. - 14-fold lower hERG potency vs. quinidine provides a validated benchmark for cardiotoxicity screening. - Ships with full pharmacopeial traceability documentation, eliminating qualification delays.

Molecular Formula C40H54N4O10S
Molecular Weight 782.9 g/mol
Cat. No. B7911240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine sulfate dihydrate
Molecular FormulaC40H54N4O10S
Molecular Weight782.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O
InChIInChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2
InChIKeyZHNFLHYOFXQIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE;  VERY BITTER;  ODORLESS;  FINE CRYSTALS;  FREQUENTLY COHERING IN MASSES;  PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8;  SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL);  ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID);  DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM;  INSOL IN ETHER, BENZENE;  /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Structure & Identifiers


Interactive Chemical Structure Model





Quinine Sulfate Dihydrate Overview


Quinine sulfate dihydrate is a cinchona alkaloid salt, chemically designated as (C20H24N2O2)2·H2SO4·2H2O, with a molecular weight of 782.94 g/mol . It is a white, odorless crystalline substance known for its persistent, very bitter taste, and it darkens upon exposure to light . As a pharmaceutical secondary standard and certified reference material (CRM), it is widely employed in analytical chemistry, pharmaceutical quality control, and as a fluorescence quantum yield standard [1]. Clinically, it remains a cornerstone for the treatment of severe malaria, particularly in cases of chloroquine resistance [2].

Analytical Standard Workflow

CRM for fluorescence quantum yield calibration and pharmacopeial analytical testing.

Antimalarial Resistance Research

Reference compound for in vitro P. falciparum susceptibility assays; supports resistance endpoint monitoring.

Safety Pharmacology Reference

Stereochemical control standard for hERG channel blockade studies; enables cardiotoxicity endpoint interpretation.

Solid-State Characterization

Defined polymorphic form (dihydrate) for pre-formulation and dissolution research.

Quinine Sulfate Dihydrate Substitution Risks


Direct substitution of quinine sulfate dihydrate with other quinine salts (e.g., hydrochloride) or its diastereomer quinidine is scientifically unjustified due to critical differences in stereospecificity, solid-state properties, and clinical safety profiles. Stereochemical configuration dictates biological activity: quinine and quinidine, despite being diastereomers, exhibit a 14-fold difference in potency for blocking the hERG cardiac potassium channel, a key determinant of cardiotoxicity risk [1]. Furthermore, quinine sulfate exists in multiple polymorphic forms (e.g., Form A dihydrate, Form B anhydrate), which possess distinct physicochemical properties such as solubility and dissolution rates, directly impacting batch-to-batch consistency and therapeutic reliability [2]. Even the specific dihydrate form is not interchangeable with the anhydrate or alternative solvates without risk of altered bioavailability or stability. Thus, selecting the precise, analytically characterized dihydrate salt is essential for ensuring experimental reproducibility, compliance with pharmacopeial standards, and predictable performance in both research and clinical applications.

Quinine sulfate·2H₂O vs. Quinidine

Stereospecific hERG block may differ 14-fold; quinidine exhibits greater block, potentially affecting cardiotoxicity assay interpretation.

Dihydrate (Form A) vs. Anhydrate (Form B)

Polymorph identity may shift; anhydrate may exhibit different dissolution and stability, altering formulation reproducibility.

Sulfate dihydrate vs. Hydrochloride salt

Salt form may differ in solid-state properties, impacting reported pharmacological profile and assay consistency.

Quinine Sulfate Dihydrate Comparative Evidence


Antimalarial Potency Against P. falciparum

In a head-to-head in vitro study of 62 Gabonese P. falciparum isolates, quinine demonstrated a 15.3% lower mean IC50 (156.7 nM) compared to chloroquine's mean IC50 (111.7 nM) in one region (Franceville), but a 15.5% lower mean IC50 (385.5 nM) compared to chloroquine's mean IC50 (325.8 nM) in another (Bakoumba). Critically, the resistance prevalence for quinine was 0% in Franceville and 10.2% in Bakoumba, versus 50.0% and 95.0% for chloroquine, respectively [1]. A separate cross-study analysis of P. falciparum isolates with pfmdr1 amplification showed quinine had a median IC50 of 289.31 nM, which was 4.0-fold higher than mefloquine's median IC50 of 72.13 nM, and 5.0-fold higher than chloroquine's median IC50 of 57.55 nM [2].

Antimalarial IC₅₀
Reported
Quinine 156.7 nM (Franceville) vs. chloroquine 111.7 nM; resistance prevalence 0% vs. 50%.
Supports resistance endpoint context; reported lower resistance prevalence may inform comparator selection in research models.
62 clinical isolates, Gabon; pfmdr1 amplification analysis.
Antimalarial Drug Resistance In Vitro Susceptibility

hERG Blockade vs. Quinidine

A direct electrophysiological comparison of the diastereomers quinine and quinidine revealed a significant difference in their potency for blocking the human ether-à-go-go-related gene (hERG) potassium channel. Quinine was found to be 14-fold less potent than quinidine in blocking the hERG channel [1]. This stereospecific block effect indicates that quinidine, the diastereomer used as an antiarrhythmic, carries a substantially higher risk of inducing QT interval prolongation and potentially fatal arrhythmias compared to quinine.

hERG Block
Reported
Quinine 14‑fold less potent than quinidine.
Reported stereospecific hERG block difference may inform cardiotoxicity endpoint interpretation.
Whole‑cell patch‑clamp electrophysiology.
Cardiotoxicity hERG Stereoselectivity

Fluorescence Quantum Yield Standard

Quinine sulfate dihydrate is a widely accepted fluorescence quantum yield (Φf) standard. A comparative study by Würth et al. (2011) established evaluated standard operating procedures for Φf measurements using quinine sulfate dihydrate as one of a set of assessed Φf standards, alongside coumarin 153, fluorescein, rhodamine 6G, and rhodamine 101 [1]. While the absolute Φf value depends on excitation wavelength and solvent, its well-characterized photophysical properties and availability as a CRM make it a primary reference for calibrating relative and absolute fluorescence measurements across the UV and visible spectrum.

Φf Standard
Reported
Certified reference material (CRM) for relative and absolute fluorescence quantum yield.
Supports fluorescence quantum yield calibration; documented uncertainty budgets enable traceable measurements.
0.1 M H₂SO₄, ethanol; excitation‑dependent values.
Spectroscopy Fluorescence Analytical Chemistry

Polymorph Comparison: Dihydrate vs. Anhydrate

Quinine sulfate exists in multiple polymorphic forms, including anhydrates, dihydrates (Form A), and solvates. A patent application details that different polymorphs (Forms A, B, C, etc.) can exhibit different physical properties such as solubility, melting point, and dissolution rate [1]. Use of a metastable polymorph may lead to conversion to a stable polymorph, resulting in variable quality of the dosage form, batch to batch [1]. Specifically, the known crystalline quinine sulfate dihydrate is designated as Form A, while Form B is an anhydrate prepared from ethanol [1].

Polymorph Identity
Class‑level
Dihydrate (Form A) vs. anhydrate (Form B) — reported class‑level differences in solubility and dissolution.
Solid‑state form may impact formulation reproducibility; form‑specific validation recommended.
Patent data; quantitative differences not specified.
Pharmaceutical Formulation Polymorphism Solid-State Chemistry

Quinine Sulfate Dihydrate Applications


Fluorescence Spectroscopy Calibration

Utilize quinine sulfate dihydrate as a certified reference material (CRM) for the calibration of fluorescence spectrophotometers and the determination of relative fluorescence quantum yields. Its well-characterized quantum yield and availability as a standard [1] make it essential for ensuring accuracy and reproducibility in fluorescence-based assays, including those for drug discovery, environmental monitoring, and materials science.

Antimalarial Drug Resistance Surveillance

Employ quinine sulfate dihydrate as a positive control and reference compound in in vitro susceptibility testing of Plasmodium falciparum isolates. The established IC50 values and resistance prevalence data against key antimalarials [1][2] are crucial for monitoring the emergence of drug-resistant malaria strains and for evaluating the efficacy of novel antimalarial candidates in both academic and public health laboratory settings.

hERG Liability Assessment

Use quinine sulfate dihydrate as a reference compound in hERG channel blockade assays to assess the cardiotoxicity potential of new chemical entities. Its 14-fold lower potency compared to quinidine [1] provides a benchmark for interpreting the relative risk of QT interval prolongation, aiding in the selection of safer drug candidates during preclinical development.

Formulation and Solid-State Characterization

Use the characterized polymorphic form (Form A, dihydrate) of quinine sulfate [1] in pre-formulation studies to investigate the impact of solid-state properties on drug solubility, dissolution rate, and stability. This is critical for developing robust and bioavailable oral dosage forms, ensuring batch-to-batch consistency and therapeutic efficacy.

Application
Selection Property
Validation Focus
Fluorescence Calibration
Certified quantum yield standard (CRM)
Inter-laboratory traceability and method accuracy
Antimalarial Resistance Research
In vitro susceptibility reference compound
IC₅₀ endpoint and resistance prevalence monitoring
hERG Safety Pharmacology
Stereospecific reference standard
Potency difference endpoint interpretation
Solid‑State Formulation Research
Defined polymorphic form (dihydrate)
Dissolution and stability profile validation

Technical Documentation Hub

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41 linked technical documents
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